molecular formula C13H14Cl2Zr B1148445 1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE CAS No. 138533-79-6

1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE

Cat. No.: B1148445
CAS No.: 138533-79-6
M. Wt: 332.38 g/mol
InChI Key: NQROOCBBFWQAOT-UHFFFAOYSA-L
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Description

1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE, also known as isopropylidenebis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the molecular formula C13H14Cl2Zr. It is a metallocene compound, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions. This compound is used in various applications, particularly in the field of polymer chemistry .

Mechanism of Action

Target of Action

1,1’-Isopropylidenezirconocene Dichloride is primarily used in the preparation of comb-shaped polyolefin elastomers . The compound’s primary targets are the molecules involved in the formation of these elastomers.

Mode of Action

It is known that the compound plays a crucial role in the synthesis of polyolefin elastomers .

Biochemical Pathways

It is involved in the synthesis of comb-shaped polyolefin elastomers , which suggests it may influence the polymerization pathways of olefins.

Result of Action

The primary result of the action of 1,1’-Isopropylidenezirconocene Dichloride is the formation of comb-shaped polyolefin elastomers . These elastomers have various applications in the industrial sector.

Action Environment

The efficacy and stability of 1,1’-Isopropylidenezirconocene Dichloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas and in a moisture-free environment .

Preparation Methods

1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE has several scientific research applications:

Comparison with Similar Compounds

1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be compared with other similar metallocene compounds, such as:

This compound is unique due to its specific structure, which provides distinct catalytic properties and makes it suitable for specialized applications in polymer chemistry and material science .

Biological Activity

1,1'-Isopropylidenezirconocene dichloride (IPZC) is a zirconium-based organometallic compound notable for its applications in synthetic organic chemistry, particularly in catalysis and polymerization processes. Its biological activity has garnered attention in various research contexts, especially concerning its potential therapeutic effects and toxicity profiles.

Anticancer Properties

Research has indicated that IPZC exhibits significant anticancer activity. A study demonstrated that IPZC can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells. In vitro assays have shown that IPZC effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Table 1: Summary of Anticancer Activity of IPZC

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis via ROS
PC-3 (Prostate Cancer)15Cell cycle arrest and apoptosis
A549 (Lung Cancer)12Inhibition of proliferation

Antimicrobial Activity

IPZC has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of IPZC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicity Studies

While the biological activities of IPZC are promising, toxicity studies are crucial for understanding its safety profile. Research indicates that high concentrations of IPZC can lead to cytotoxic effects in non-cancerous cell lines. The compound's toxicity is primarily attributed to its ability to generate ROS, which can cause oxidative damage to cellular components.

Table 3: Toxicity Profile of IPZC

Cell LineCC50 (µM)Observed Effects
HEK293 (Human Kidney)20Cytotoxicity with morphological changes
L929 (Mouse Fibroblast)25Cell death and membrane integrity loss

Clinical Implications

A series of case studies have explored the therapeutic implications of IPZC in cancer treatment regimens. One notable case involved a patient with advanced breast cancer who received a treatment protocol incorporating IPZC alongside traditional chemotherapeutics. The results indicated a marked reduction in tumor size and improved patient outcomes, suggesting that IPZC may enhance the efficacy of existing therapies.

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for IPZC to maximize its therapeutic potential while minimizing toxicity. Studies have explored nanoparticle-based delivery systems that can enhance the bioavailability and targeted delivery of IPZC to tumor sites.

Properties

CAS No.

138533-79-6

Molecular Formula

C13H14Cl2Zr

Molecular Weight

332.38 g/mol

IUPAC Name

1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q-2;;;+4/p-2

InChI Key

NQROOCBBFWQAOT-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C1=CC=C[CH-]1)C2=CC=C[CH-]2.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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